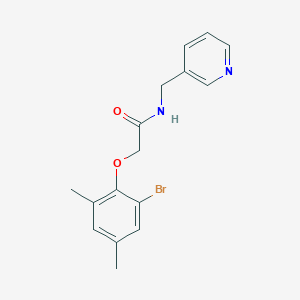
N-(2-furylmethyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-isopropoxybenzamide, commonly known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a benzamide derivative that has been studied extensively for its biological activities and therapeutic potential.
Aplicaciones Científicas De Investigación
FMA has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. FMA has been shown to exhibit anti-inflammatory and anti-cancer activities in vitro and in vivo. FMA has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease. FMA has been shown to inhibit the formation of amyloid beta and alpha-synuclein aggregates, which are hallmarks of these neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of FMA is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. FMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. FMA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by FMA has been shown to result in the upregulation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FMA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. FMA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FMA has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. FMA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMA has several advantages for lab experiments, including its high purity and stability. FMA is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMA has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. FMA also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research of FMA. One area of research is the development of FMA analogs that exhibit improved pharmacological properties. Another area of research is the investigation of the potential of FMA as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. The use of FMA as a tool for studying the mechanisms of inflammation and neurodegeneration is also an area of interest. Additionally, the development of novel drug delivery systems for FMA could improve its efficacy and reduce its limitations.
Conclusion:
FMA is a promising chemical compound that has potential applications in various fields, including cancer therapy, inflammation, and neurodegenerative diseases. The synthesis of FMA has been optimized to yield high purity and high yield of the compound. The mechanism of action of FMA involves the modulation of various signaling pathways and enzymes. FMA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. FMA has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for the research of FMA, including the development of FMA analogs and drug delivery systems, and the investigation of its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of FMA involves the reaction of 3-isopropoxybenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and pyridine to obtain FMA. The synthesis of FMA has been optimized to yield high purity and high yield of the compound.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H17NO3/c1-11(2)19-13-6-3-5-12(9-13)15(17)16-10-14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Clave InChI |
FHDWSJNEVPYEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B250693.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250696.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250698.png)
![3-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250699.png)
![4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250700.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)

